molecular formula C16H14FN5O2 B1240820 O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide

O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide

Cat. No. B1240820
M. Wt: 327.31 g/mol
InChI Key: MEYBRRDRZNYOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluorobenzoic acid [[amino-(5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinyl)methylidene]amino] ester is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Antianxiety Properties

  • Research Finding : Certain derivatives of pyrazolo[1,5-a]pyrimidine, closely related to O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide, have been synthesized and evaluated for their antianxiety properties. Some compounds demonstrated anxiolytic effects comparable to clinically used benzodiazepines without potentiating the CNS depressant effects of ethanol or barbiturates (Kirkpatrick et al., 1977).

Neuroinflammation Imaging

  • Research Finding : Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, including those similar to O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide, have shown promise as in vivo PET radiotracers for neuroinflammation imaging (Damont et al., 2015).

Anticonvulsant and Antidepressant Activities

  • Research Finding : Pyrido[2,3-d]pyrimidine derivatives, related to the compound of interest, have been evaluated for potential anticonvulsant and antidepressant activities. Some showed significant effectiveness, exceeding the performance of reference drugs like carbamazepine and fluoxetine (Zhang et al., 2016).

Antimicrobial Activity

  • Research Finding : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for antimicrobial activity, specifically as RNA polymerase inhibitors. These studies highlight their potential in treating bacterial and fungal infections (Abdallah & Elgemeie, 2022).

Cytotoxic Activity

  • Research Finding : Certain pyrazolo[1,5-a]pyrimidines have been investigated for their cytotoxicity against human cancer cell lines, offering insights into potential anticancer applications (Hassan et al., 2015).

Herbicidal Activity

  • Research Finding : Derivatives of pyrazolo[1,5-a]pyrimidines, similar in structure to the compound , have shown promising herbicidal activities (Liu Chang-chun, 2006).

properties

Product Name

O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide

Molecular Formula

C16H14FN5O2

Molecular Weight

327.31 g/mol

IUPAC Name

[(Z)-[amino-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methylidene]amino] 2-fluorobenzoate

InChI

InChI=1S/C16H14FN5O2/c1-9-7-10(2)22-15(20-9)12(8-19-22)14(18)21-24-16(23)11-5-3-4-6-13(11)17/h3-8H,1-2H3,(H2,18,21)

InChI Key

MEYBRRDRZNYOBF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC2=C(C=NN12)/C(=N/OC(=O)C3=CC=CC=C3F)/N)C

SMILES

CC1=CC(=NC2=C(C=NN12)C(=NOC(=O)C3=CC=CC=C3F)N)C

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=NOC(=O)C3=CC=CC=C3F)N)C

solubility

9.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide
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O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide
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O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide
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O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide
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O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide
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O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide

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